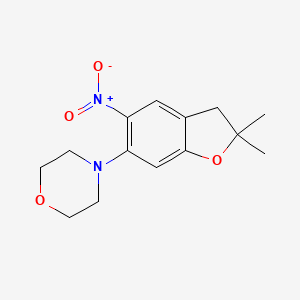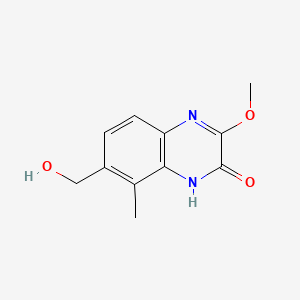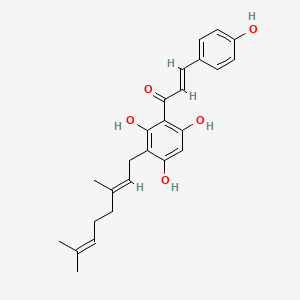
3'-Geranylchalconaringenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Geranylchalconaringenin is a naturally occurring prenylated chalcone, a type of flavonoid. It is found in hops and beer and has garnered attention due to its potential therapeutic properties. This compound is known for its moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
The synthesis of 3’-Geranylchalconaringenin involves key steps such as regioselective iodination and Suzuki coupling reactions. These methods are crucial for obtaining the compound in its natural form. The synthetic route typically starts with the iodination of a precursor molecule, followed by a Suzuki coupling reaction to introduce the geranyl group
Chemical Reactions Analysis
3’-Geranylchalconaringenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: It can reduce the carbonyl group in the chalcone structure.
Substitution: The geranyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Geranylchalconaringenin has been extensively studied for its pharmacological properties. Some of its notable applications include:
Antidiabetic Activity: It shows moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, which are crucial enzymes in carbohydrate metabolism.
Antioxidant Properties: The compound exhibits significant antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems.
Anti-inflammatory Effects: It has been shown to reduce inflammation by modulating various signaling pathways.
Potential Therapeutic Agent for Non-Alcoholic Fatty Liver Disease (NAFLD): Studies have indicated that 3’-Geranylchalconaringenin can reduce lipid accumulation in liver cells and activate the AMP-activated protein kinase pathway, making it a potential candidate for treating NAFLD.
Mechanism of Action
The mechanism of action of 3’-Geranylchalconaringenin involves its interaction with various molecular targets. It competitively and irreversibly inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels. Additionally, the compound activates the AMP-activated protein kinase pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
3’-Geranylchalconaringenin can be compared with other prenylated chalcones and naringenins. Some similar compounds include:
Prenylchalconaringenin: Another prenylated chalcone with similar inhibitory properties against digestive enzymes.
Prenylnaringenin: Found in hops and beer, known for its estrogenic activity.
Naringenin: A flavonoid with antioxidant and anti-inflammatory properties.
What sets 3’-Geranylchalconaringenin apart is its unique geranyl group, which enhances its biological activity and potential therapeutic applications.
Properties
CAS No. |
189299-03-4 |
|---|---|
Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+ |
InChI Key |
GVXVZXDPRNGAOE-ZCFXJLACSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


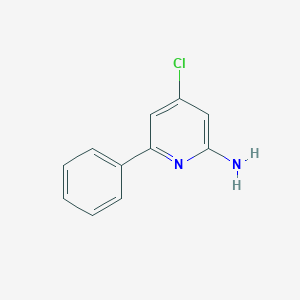
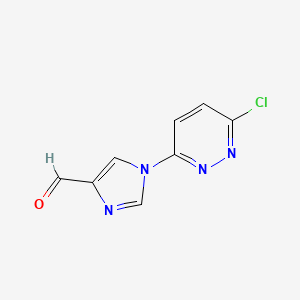
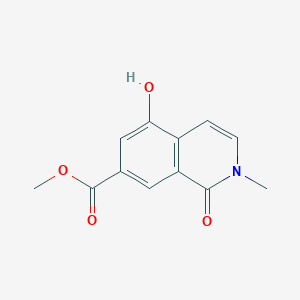
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
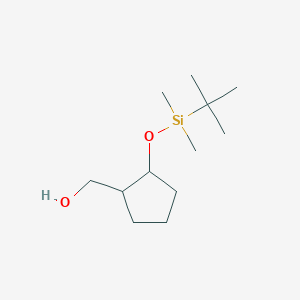
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
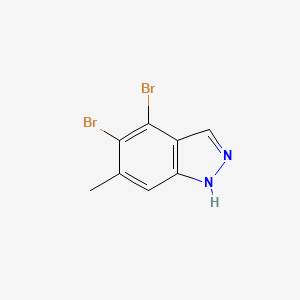
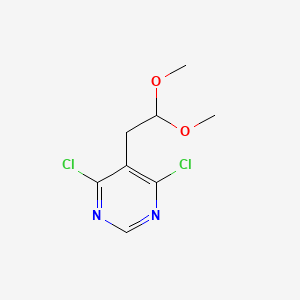
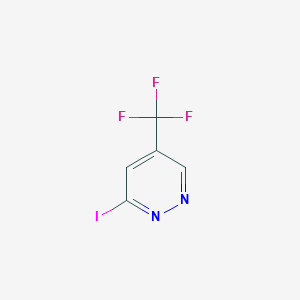
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
